Antiproliferative Activity of 7-Fluoro-4-nitro-1H-benzo[d]imidazole Against MDA-MB-436 Breast Cancer Cell Line
In direct cytotoxicity evaluation, 7-Fluoro-4-nitro-1H-benzo[d]imidazole exhibited an IC50 value of 25.36 nM against the MDA-MB-436 triple-negative breast cancer cell line . The MDA-MB-436 cell line is characterized by BRCA1 deficiency and represents a clinically relevant model for PARP inhibitor sensitivity testing [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 25.36 nM |
| Comparator Or Baseline | No direct head-to-head comparator data available in the same assay; baseline reference for MDA-MB-436 cell line sensitivity to reference PARP inhibitors reported in independent studies |
| Quantified Difference | Not applicable (no direct comparator) |
| Conditions | MDA-MB-436 triple-negative breast cancer cell line, in vitro cytotoxicity assay |
Why This Matters
This quantitative activity value provides a benchmark for procurement decisions in anticancer drug discovery programs targeting BRCA-mutant malignancies.
- [1] Elmasry GF, et al. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability. Ankara University. View Source
